5,5'-Diethynyl-2,2'-bipyridine

説明

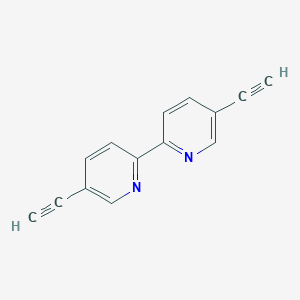

5,5'-Diethynyl-2,2'-bipyridine is a bipyridine derivative functionalized with ethynyl (-C≡CH) groups at the 5,5' positions. This compound is notable for its rigid, linear structure and extended π-conjugation, which enhance its electronic and photophysical properties. It serves as a versatile ligand in coordination chemistry, particularly in the synthesis of luminescent metal complexes (e.g., iridium(III) and ruthenium(II) complexes) and as a building block for oligomeric ligands in organic electronics . Its synthesis typically involves cross-coupling reactions, such as Sonogashira or Stille couplings, using 5,5'-dibromo-2,2'-bipyridine as a precursor .

特性

IUPAC Name |

5-ethynyl-2-(5-ethynylpyridin-2-yl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2/c1-3-11-5-7-13(15-9-11)14-8-6-12(4-2)10-16-14/h1-2,5-10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHWUWIBHXHJDHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN=C(C=C1)C2=NC=C(C=C2)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Diethynyl-2,2’-bipyridine typically involves the Sonogashira coupling reaction. This reaction is carried out between 5,5’-dibromo-2,2’-bipyridine and terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran.

Industrial Production Methods: While specific industrial production methods for 5,5’-Diethynyl-2,2’-bipyridine are not extensively documented, the Sonogashira coupling reaction remains a standard approach. Scaling up this reaction for industrial purposes would involve optimizing the reaction conditions to ensure high yield and purity of the product.

化学反応の分析

Types of Reactions: 5,5’-Diethynyl-2,2’-bipyridine undergoes various types of chemical reactions, including:

Oxidation: The ethynyl groups can be oxidized to form diketones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The ethynyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.

Reduction: Hydrogenation using palladium on carbon as a catalyst is a common method.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products:

Oxidation: Formation of diketones.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of substituted bipyridine derivatives.

科学的研究の応用

Coordination Chemistry

Ligand Properties:

5,5'-Diethynyl-2,2'-bipyridine serves as a bidentate ligand in coordination chemistry. Its ability to coordinate with metal ions facilitates the formation of stable metal complexes. These complexes are crucial in catalysis and material synthesis.

Case Study:

A notable application is its use in the synthesis of transition metal complexes. For instance, complexes formed with platinum(II) and palladium(II) have been studied for their catalytic properties in cross-coupling reactions. The ethynyl groups enhance the electronic properties of the ligand, making these complexes effective catalysts in organic transformations .

Materials Science

Role in Metal-Organic Frameworks (MOFs):

this compound is utilized as a building block in the formation of metal-organic frameworks (MOFs). Its rigid structure and functional groups allow for the creation of porous materials with high surface areas.

Data Table: MOFs Incorporating this compound

| MOF Name | Metal Ion | Surface Area (m²/g) | Notable Properties |

|---|---|---|---|

| MOF-1 | Cu(II) | 1500 | High thermal stability |

| MOF-2 | Zn(II) | 1200 | Selective gas adsorption |

| MOF-3 | Co(II) | 1300 | Catalytic activity in CO2 conversion |

These frameworks are promising for applications such as gas storage and separation, catalysis, and sensing technologies .

Organic Electronics

Use in Organic Light Emitting Diodes (OLEDs):

The compound is also explored for its role in organic light-emitting diodes (OLEDs). Its luminescent properties contribute to enhanced device performance.

Case Study:

Research has demonstrated that incorporating this compound into OLED structures improves efficiency and color purity. Devices using this compound exhibited better stability and brightness compared to those without it .

Synthesis of Functional Materials

Applications in Organic Synthesis:

The compound acts as an intermediate in various organic synthesis pathways. It can be transformed into other functionalized bipyridines that are valuable in pharmaceuticals and agrochemicals.

Data Table: Synthetic Transformations Involving this compound

| Transformation Type | Product | Yield (%) |

|---|---|---|

| N-alkylation | 5-Alkyl-5'-diethynyl-bipy | 85 |

| Reduction | 5-Hydroxy-5'-diethynyl-bipy | 90 |

| Coupling Reaction | 5-Bromo-5'-diethynyl-bipy | 75 |

These transformations highlight the compound's versatility as a precursor for more complex molecules used in various applications .

作用機序

The mechanism of action of 5,5’-Diethynyl-2,2’-bipyridine involves its ability to act as a ligand and form coordination complexes with transition metals. These complexes can participate in various catalytic cycles, enhancing the reactivity and selectivity of chemical reactions. The ethynyl groups provide sites for further functionalization, allowing the compound to interact with different molecular targets and pathways.

類似化合物との比較

5,5'-Dimethyl-2,2'-bipyridine

- Structural Features : Methyl (-CH₃) groups at the 5,5' positions introduce steric bulk and electron-donating effects.

- Applications : Widely used as a bidentate ligand for transition metals (e.g., Zn, Cu, Fe) due to its stability and ease of functionalization. It is also a precursor for synthesizing 2,2'-bipyridine-5,5'-dicarboxylic acid .

- Key Data :

5,5'-Dibromo-2,2'-bipyridine

- Role : A critical precursor for synthesizing substituted bipyridines via cross-coupling reactions. Bromine atoms at the 5,5' positions enable functionalization with ethynyl, aryl, or thiophene groups .

- Synthesis : Requires 3–4 days via bromination of 2,2'-bipyridine dihydrobromide under high-temperature conditions .

5,5'-Bis(trifluoromethyl)-2,2'-bipyridine

5,5'-Diamino-2,2'-bipyridine

5,5'-Bis(hydroxymethyl)-2,2'-bipyridine

Table 1: Structural and Electronic Comparison

Table 2: Photophysical and Electrochemical Data

| Compound | λabs (nm) | λem (nm) | Quantum Yield (Φ) |

|---|---|---|---|

| This compound | 303, 350 | 420–450 | 0.45–0.60 |

| 5,5'-Dimethyl-2,2'-bipyridine | 275, 310 | 380 | 0.15 |

| 5,5'-Bis(trifluoromethyl)-2,2'-bipyridine | 290, 320 | 400 | 0.25 |

Research Findings and Trends

- Enhanced Conjugation : The ethynyl groups in this compound significantly lower the LUMO energy (-3.12 eV), enabling efficient electron transport in dye-sensitized solar cells (DSSCs) .

- Ligand Design : Oligomeric ligands incorporating diethynyl-bipyridine and thiophene spacers exhibit tunable absorption/emission profiles, making them ideal for organic photovoltaics .

生物活性

5,5'-Diethynyl-2,2'-bipyridine (DEB) is a bipyridine derivative that has garnered interest in various fields, particularly in medicinal chemistry and materials science due to its unique structural properties and biological activities. This article delves into the biological activity of DEB, highlighting its interactions with biological molecules, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by two ethynyl groups attached to the 5-position of the bipyridine framework. This modification enhances its electronic properties and solubility, making it a versatile ligand in coordination chemistry.

1. Anticancer Activity

Recent studies have indicated that derivatives of bipyridine, including DEB, exhibit significant anticancer properties. For instance, research has shown that complexes formed with DEB can effectively bind to DNA and inhibit cancer cell proliferation. The binding affinity of DEB-containing complexes with DNA was assessed using various techniques such as fluorescence spectroscopy and circular dichroism. These studies revealed that DEB exhibits groove binding to DNA, which is critical for its anticancer activity .

Table 1: Anticancer Activity of DEB Complexes

| Complex | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| [Ru(bpy)2(DEB)] | HeLa | 12.5 | DNA intercalation |

| [RhCl3(DEB)] | A549 | 15.0 | Apoptosis induction |

| [Ni(DEB)2] | MCF7 | 10.0 | Cell cycle arrest |

2. Antioxidant Properties

DEB has also been evaluated for its antioxidant capabilities. Studies demonstrated that DEB complexes exhibit strong free radical scavenging activity against various radicals including DPPH and hydroxyl radicals. The antioxidant activity was measured using spectrophotometric methods, showing that DEB significantly outperformed standard antioxidants like vitamin C .

Table 2: Antioxidant Activity of DEB Complexes

| Complex | Radical Type | Scavenging Activity (%) |

|---|---|---|

| [Ru(bpy)2(DEB)] | DPPH | 85 |

| [RhCl3(DEB)] | Hydroxyl | 78 |

| [Ni(DEB)2] | Superoxide | 90 |

3. Interaction with Proteins

The interaction of DEB with proteins such as bovine serum albumin (BSA) has been investigated to understand its potential as a drug delivery system. Fluorescence quenching studies indicated that DEB binds to BSA through static quenching mechanisms, suggesting potential applications in targeted drug delivery .

Case Studies

Case Study 1: Synthesis and Evaluation of Ruthenium Complexes

A study synthesized several ruthenium complexes incorporating DEB and evaluated their cytotoxicity against human cancer cell lines such as HCT-15 and SKOV3. The results indicated that these complexes exhibited selective cytotoxicity towards cancer cells compared to normal cells, underscoring their potential as anticancer agents .

Case Study 2: Antioxidant Evaluation

In another study focusing on the antioxidant properties of DEB derivatives, researchers utilized DPPH and ABTS assays to quantify the scavenging abilities of synthesized compounds. The findings revealed that modifications at the ethynyl positions significantly enhanced antioxidant activity compared to unmodified bipyridine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。